molecular formula C15H18ClN3O2S B2650730 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide CAS No. 923194-96-1

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

Cat. No.: B2650730
CAS No.: 923194-96-1
M. Wt: 339.84
InChI Key: TUMWYVIWYUSKMP-UHFFFAOYSA-N
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Description

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a thioether linkage, and an imidazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide typically involves multiple steps. One common approach is to start with the chlorobenzyl thiol, which is then reacted with an imidazole derivative under specific conditions to form the thioether linkage. The hydroxymethyl group is introduced through a subsequent reaction, and finally, the N-ethylacetamide moiety is added through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group could result in various substituted derivatives.

Scientific Research Applications

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thioether linkage and imidazole ring play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

Compared to similar compounds, 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-2-17-14(21)8-19-13(9-20)7-18-15(19)22-10-11-3-5-12(16)6-4-11/h3-7,20H,2,8-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMWYVIWYUSKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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